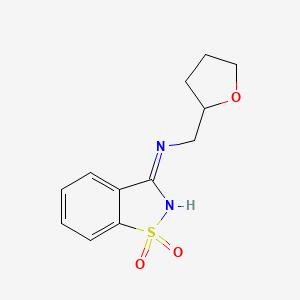![molecular formula C21H14ClN3O5 B6010351 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B6010351.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide, also known as CNFAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNFAM is a synthetic molecule that belongs to the class of acrylamide derivatives and has been found to possess a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes through covalent modification. 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been found to form a covalent bond with the active site of enzymes, thereby inhibiting their activity. This mechanism of action has been studied extensively in the context of cancer therapy, where 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been found to inhibit the activity of various kinases that are overexpressed in cancer cells.
Biochemical and Physiological Effects:
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. It has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In the context of neuroprotection, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been found to protect neurons from oxidative stress and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the role of these enzymes in various biological processes and diseases. Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been found to have good bioavailability and pharmacokinetic properties, which makes it a promising drug candidate. However, one of the limitations of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide in laboratory experiments is its potential toxicity and lack of selectivity towards certain enzymes.
将来の方向性
There are several future directions for research on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide. One area of research is the development of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide derivatives with improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide and its potential applications in various fields of scientific research. Finally, more research is needed to evaluate the safety and toxicity of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide and its derivatives in vivo.
Conclusion:
In conclusion, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been found to have a range of biochemical and physiological effects and has been investigated for its potential use as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Future research on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
合成法
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide can be synthesized by the reaction of 5-(2-chloro-4-nitrophenyl)-2-furylboronic acid with 4-methoxyphenylacrylonitrile in the presence of a palladium catalyst. This reaction results in the formation of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide as a yellow solid with a high yield.
科学的研究の応用
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and neuroscience. It has been studied for its potential use as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide has been investigated for its ability to inhibit the activity of various enzymes, including kinases and proteases, which play a crucial role in the progression of many diseases.
特性
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5/c1-29-16-5-2-14(3-6-16)24-21(26)13(12-23)10-17-7-9-20(30-17)18-8-4-15(25(27)28)11-19(18)22/h2-11H,1H3,(H,24,26)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIZZVVIKIRXFA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(dimethylamino)-7-{[2-(methylthio)pyridin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6010269.png)
![5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
![3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6010293.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6010296.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)
![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6010307.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B6010315.png)

![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6010332.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6010344.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![N,N-dimethyl-1-(5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B6010381.png)